molecular formula C11H14ClNO2 B106246 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide CAS No. 91131-30-5

2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B106246
CAS RN: 91131-30-5
M. Wt: 227.69 g/mol
InChI Key: ZQEXSNUQXWBMBA-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) linked to a nitrogen atom. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, esterification, and ester interchange. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through a multi-step process starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . This suggests that the synthesis of "2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide" could potentially follow a similar pathway, starting with the appropriate aniline derivative and chloracetyl chloride.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR, IR, and MS, as well as X-ray diffraction analysis. For example, the crystal structure of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was determined using these techniques, revealing a monoclinic space group and specific unit cell parameters . Similarly, the structure of "N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide" showed that the naphthalene ring is planar, and the side chain orientation allows the amide and aromatic groups to be approximately parallel . These findings can provide a basis for predicting the molecular structure of "2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide".

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, "N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide" reacts with aromatic amines to form different compounds, including angular heterocyclic compounds . This indicates that "2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide" may also participate in reactions with amines or other nucleophiles, potentially leading to the formation of new heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of methoxy and chloro substituents can affect the compound's polarity, solubility, and reactivity. The crystallographic analysis of related compounds provides information on their solid-state properties, such as crystal system and space group . These properties are essential for understanding the behavior of the compound in different environments and can be crucial for its application in various fields, including pharmaceuticals.

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide, are metabolized by liver microsomes in rats and humans. These herbicides are involved in complex metabolic pathways, potentially leading to carcinogenic products (Coleman et al., 2000).
  • The adsorption and activity of chloroacetamide herbicides are affected by soil properties, influencing their environmental impact and efficacy (Peter & Weber, 1985).

Medicinal Chemistry and Bioactivity

  • Derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been synthesized and evaluated for inhibitory activity against protein tyrosine phosphatase 1B, showing potential for antidiabetic activity (Saxena et al., 2009).

Photodegradation and Environmental Fate

  • Studies on the photodegradation of metolachlor, a compound related to 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide, have shown it to be relatively stable, with degradation rates influenced by environmental conditions (Kochany & Maguire, 1994).

Molecular Structure and Interactions

  • The spatial orientations of amide derivatives, including those structurally similar to 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide, play a significant role in their interactions, as seen in the study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide (Kalita & Baruah, 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Sens. 1 . It has the signal word “Warning” and the hazard statements H302 - H317 - H410 . For more detailed safety and hazard information, you should refer to the compound’s MSDS.

properties

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEXSNUQXWBMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246205
Record name 2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide

CAS RN

91131-30-5
Record name 2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91131-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Rani, D Pal, R Rama Hegde… - Anti-Cancer Agents in …, 2016 - ingentaconnect.com
A new concatenation of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives having 2-phenoxy-N-(1-phenylethyl)…
Number of citations: 10 www.ingentaconnect.com
L Pes - thesis.unipd.it
An attempt to synthesise a non natural amino acid, analogue of anticapsin is described. This amino acid is interesting for its potential as antimicrobial agent. In order to synthesise the …
Number of citations: 0 thesis.unipd.it
D Gao, N Jin, Y Fu, Y Zhu, Y Wang, T Wang… - European Journal of …, 2021 - Elsevier
The cumulative evidence supports STAT3, a transcriptional mediator of oncogenic signaling, as a therapeutic target in cancer. The development of STAT3 inhibitors remain an active …
Number of citations: 10 www.sciencedirect.com
L Yuan, R Wang, CY Li, ZQ Wang… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C32H35BrN4O3, the piperazine ring exists in a chair conformation. The quinoline ring system is oriented at dihedral angles of 82.70 (17) and 19.54 (17) to the …
Number of citations: 10 scripts.iucr.org
E O'Reilly, E Lestini, D Balducci, F Paradisi - Tetrahedron Letters, 2009 - Elsevier
A simple and efficient one-step procedure is described for the synthesis of a number of symmetrical 1,4-disubstituted piperazine-2,5-diones under phase transfer conditions. The …
Number of citations: 30 www.sciencedirect.com

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